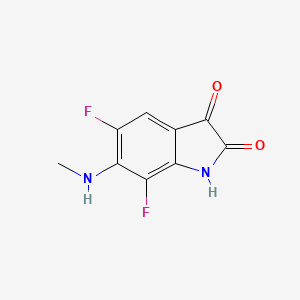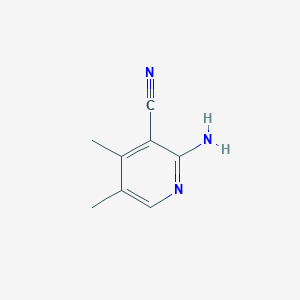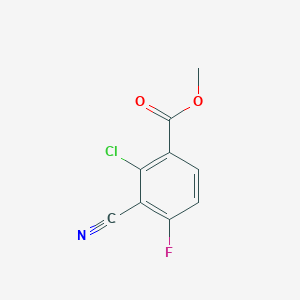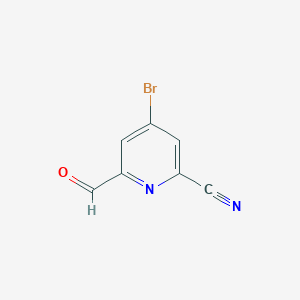
4-Bromo-6-formylpyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-formylpyridine-2-carbonitrile is an organic compound with the molecular formula C7H3BrN2O It is a derivative of pyridine, characterized by the presence of a bromine atom at the fourth position, a formyl group at the sixth position, and a nitrile group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-formylpyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of 6-formylpyridine-2-carbonitrile. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines, while reduction of the formyl group can produce alcohols.
Substitution: The bromine atom in the compound can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines and alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-6-formylpyridine-2-carbonitrile has diverse applications across multiple scientific disciplines:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 4-Bromo-6-formylpyridine-2-carbonitrile exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The formyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can act as an inhibitor or substrate for various enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
6-Bromo-2-pyridinecarbonitrile: Similar in structure but lacks the formyl group, leading to different reactivity and applications.
2-Bromo-5-formylpyridine: Similar but with different positioning of the formyl and nitrile groups, affecting its chemical behavior.
Uniqueness: 4-Bromo-6-formylpyridine-2-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C7H3BrN2O |
|---|---|
Molecular Weight |
211.02 g/mol |
IUPAC Name |
4-bromo-6-formylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3BrN2O/c8-5-1-6(3-9)10-7(2-5)4-11/h1-2,4H |
InChI Key |
HEAKGHDYJDVLFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




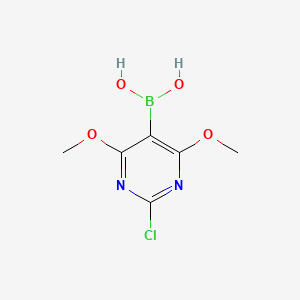
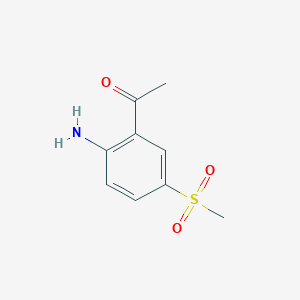
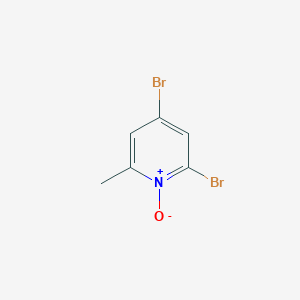
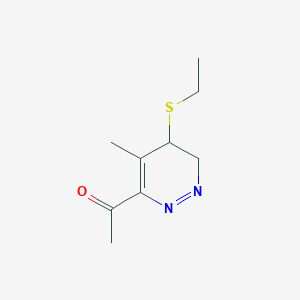

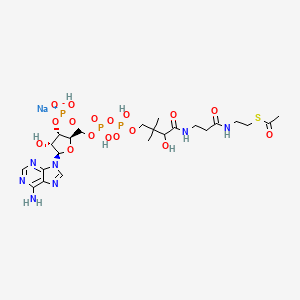
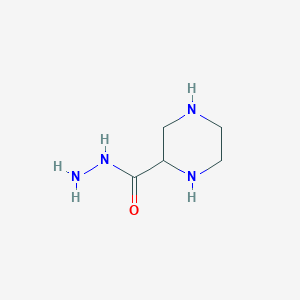
![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
